molecular formula C10H9ClN2OS B11943595 5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine

5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine

Cat. No.: B11943595
M. Wt: 240.71 g/mol
InChI Key: VCPYULPKZQAXJI-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9ClN2OS. It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine typically involves the reaction of 5-chloro-2-methoxyaniline with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Chloro-2-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2OS/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

VCPYULPKZQAXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N

Origin of Product

United States

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